cis-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid
Description
cis-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid is a pyrrolidine-derived compound featuring a carbobenzyloxy (Cbz) protecting group at the 1-position, a methyl substituent at the 3-position, and a carboxylic acid moiety at the 2-position in a cis-configuration. The Cbz group enhances stability during synthetic processes, particularly in peptide chemistry, while the methyl and carboxylic acid groups influence steric and electronic properties. This compound is often utilized as a chiral building block in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
(2S,3R)-3-methyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-10-7-8-15(12(10)13(16)17)14(18)19-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,16,17)/t10-,12+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRFFFUWTFNYFD-PWSUYJOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1C(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN([C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenation of Dihydropyrrole Derivatives
A pivotal method involves the catalytic hydrogenation of 2,3-dihydropyrrole intermediates to establish the cis configuration. According to EP3015456A1, hydrogenating a substituted dihydropyrrole (e.g., (S)-N-tert-butoxycarbonyl-2-tert-butoxycarbonyl-4-methoxycarbonyl-2,3-dihydro-1H-pyrrole) with 10% Pd/C under mild conditions (25°C, methanol, acetic acid) yields cis-pyrrolidine derivatives with >99% ee. For the target compound, this approach requires a dihydropyrrole precursor bearing methyl and protected carboxylic acid groups.
Example Protocol
Role of Chiral Catalysts and Additives
The patent highlights the use of chiral catalysts (e.g., formula M1/M2) to preserve stereochemistry during hydrogenation. Tributyltin hydride or sodium borohydride may serve as reducing agents, while acetic acid suppresses racemization by protonating intermediates.
Alkylation Strategies for Methyl Group Introduction
Direct Alkylation of Pyrrolidine Intermediates
Introducing the methyl group at position 3 necessitates regioselective alkylation. EP3015456A1 details alkylation using iodomethane or dimethyl sulfate in the presence of strong bases (e.g., NaH) and phase transfer catalysts (e.g., tetrabutylammonium bromide).
Optimized Conditions
Stereochemical Outcomes and Side Reactions
Direct alkylation of chiral pyrrolidine-2-carboxylates risks racemization if the carboxyl group is unprotected. Activating the hydroxyl group as a mixed anhydride (e.g., with ClCOOEt) prior to alkylation mitigates this issue, preserving ee >98%.
Protecting Group Management
Carboxylic Acid Protection
Methyl or tert-butyl esters are commonly used to protect the carboxylic acid during synthetic steps. Final hydrolysis with LiOH or NaOH (THF/H₂O, 25°C) affords the free acid without racemization.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | ee (%) | Advantages |
|---|---|---|---|---|
| Catalytic Hydrogenation | Dihydropyrrole → cis-Pyrrolidine | 95–100 | 99 | High stereoselectivity, mild conditions |
| Alkylation | Pyrrolidine + CH₃I | 85–90 | 98 | Rapid methyl introduction |
| Cyclization | Linear precursor → Pyrrolidine | 70–80 | 95 | Flexible starting materials |
Case Study: Scalable Synthesis from EP3015456A1
Step 1: Cyclization to Dihydropyrrole
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React 1-tert-butyl 5-methyl 2-((Cbz)amino)pentanedioate with LiHMDS (−78°C, THF).
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Add acetic formic anhydride to form the dihydropyrrole core.
Step 2: Catalytic Hydrogenation
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Hydrogenate dihydropyrrole with Pd/C and acetic acid.
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Result : cis-1-Cbz-3-methyl-pyrrolidine-2-carboxylate (99% ee).
Step 3: Ester Hydrolysis
Mitigating Racemization and Byproduct Formation
Racemization predominantly occurs during alkylation or acidic/basic hydrolysis. Strategies to suppress it include:
Chemical Reactions Analysis
Types of Reactions
cis-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The Cbz protecting group can be removed through hydrogenolysis, and the nitrogen atom can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Hydrogenolysis of the Cbz group is typically carried out using palladium on carbon (Pd/C) under hydrogen gas.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry
cis-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid serves as a building block in organic synthesis, facilitating the creation of complex molecules and pharmaceuticals. It is particularly valuable in synthesizing derivatives that exhibit unique chemical reactivities.
Biology
In biological research, this compound is instrumental in studying enzyme mechanisms and protein-ligand interactions . The presence of the Cbz protecting group enhances stability and reactivity, allowing for effective participation in biochemical pathways.
Medicine
The compound acts as an intermediate in drug synthesis, contributing to the development of bioactive molecules. Its derivatives have been explored for potential therapeutic properties against various diseases, including cancer and hypertension.
Industry
In industrial applications, this compound is used in the production of fine chemicals and specialty materials. Its derivatives may also find applications in developing polymers and advanced materials.
Case Studies and Research Findings
Recent studies underscore the biological significance of pyrrolidine derivatives, including this compound:
- Enzyme Inhibition Studies : Research indicates that derivatives can inhibit specific enzymes involved in metabolic pathways. For example, certain derivatives have shown promise as inhibitors for angiotensin-converting enzyme (ACE), which plays a role in hypertension management.
- Antitumor Activity : The pyrrolidine structure is common in natural products with anticancer properties. Studies have demonstrated that similar derivatives can inhibit tumor growth in both in vitro and in vivo models.
- Mechanistic Insights : The interaction of this compound with molecular targets has been investigated to understand its mechanism of action better. The Cbz group modulates reactivity, allowing for effective engagement with enzymes or receptors.
Mechanism of Action
The mechanism of action of cis-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Cbz protecting group plays a crucial role in modulating the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
The following compounds are selected for comparison based on shared pyrrolidine or heterocyclic cores, carboxylic acid functionality, and substituent diversity.
Table 1: Structural Comparison
Key Observations :
- Substituent Diversity : The target compound’s Cbz group contrasts with the benzodioxolyl and trifluoromethylphenyl ureido groups in Compound 14{4,5}, which are linked to enhanced pharmacological interactions .
- Ring Modifications : The pyrimidine core in 2-chloro-6-methylpyrimidine-4-carboxylic acid introduces a six-membered ring, altering conformational flexibility compared to five-membered pyrrolidines .
Key Observations :
Biological Activity
cis-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid is a pyrrolidine derivative notable for its diverse applications in medicinal chemistry and biological research. This compound, characterized by the presence of a carbobenzyloxy (Cbz) protecting group, is instrumental in studying enzyme mechanisms and protein-ligand interactions. Its biological activity is primarily attributed to its structural features, which influence its interaction with various molecular targets.
The biological activity of this compound is closely linked to its ability to interact with specific enzymes and receptors. The Cbz group enhances the compound's stability and reactivity, allowing it to participate in biochemical pathways effectively. The carboxylic acid group can engage in hydrogen bonding and ionic interactions, which are crucial for the modulation of enzyme activities and receptor functions.
Applications in Scientific Research
This compound serves multiple roles across various fields:
- Chemistry : Acts as a building block for synthesizing complex organic molecules and pharmaceuticals.
- Biology : Used in studies focusing on enzyme mechanisms and protein-ligand interactions.
- Medicine : Functions as an intermediate in synthesizing drugs and bioactive molecules.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with related compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| cis-1-Cbz-4-methyl-piperidine-2-dicarboxylic acid | Piperidine derivative | Contains an additional carboxylic acid group |
| cis-1-Cbz-3-methyl-pyrrolidine-2-dicarboxylic acid | Pyrrolidine derivative | Has an extra carboxylic acid group |
The structural differences between these compounds result in distinct chemical reactivities and biological activities, making this compound particularly valuable.
Case Studies and Research Findings
Recent studies have highlighted the biological significance of pyrrolidine derivatives, including this compound:
- Enzyme Inhibition Studies : Research has demonstrated that derivatives of this compound can inhibit specific enzymes, thereby affecting metabolic pathways. For instance, studies on related compounds have shown their potential as inhibitors for enzymes involved in hypertension management, such as angiotensin-converting enzyme (ACE) .
- Antitumor Activity : The pyrrolidine moiety is prevalent in various natural products known for their anticancer properties. For example, derivatives similar to cis-1-Cbz-3-methyl-pyrrolidine have been investigated for their ability to inhibit tumor growth in vitro and in vivo models .
Q & A
Q. What are the key synthetic routes for preparing cis-1-Cbz-3-methyl-pyrrolidine-2-carboxylic acid, and how is enantiomeric purity validated?
- Methodological Answer : Synthesis typically involves coupling a methyl-substituted pyrrolidine core with a benzyloxycarbonyl (Cbz) protecting group. A common approach is to use carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert conditions. Enantiomeric purity is validated via chiral HPLC (e.g., ≥98% purity criteria ) or polarimetry. For intermediates, recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) can enhance stereochemical fidelity. Structural analogs, such as (2S,3S)-1-Cbz-2-methylpiperidine-3-carboxylic acid, have been resolved using chiral stationary phases .
Q. Which analytical techniques are critical for characterizing this compound’s structural and chemical properties?
- Methodological Answer :
- HPLC : Purity assessment (≥98% using C18 columns, acetonitrile/water mobile phase) .
- NMR : H and C NMR to confirm regiochemistry (e.g., distinguishing cis/trans isomers via coupling constants) .
- Mass Spectrometry : ESI-MS for molecular ion validation (e.g., [M+H] peaks matching theoretical mass) .
- IR Spectroscopy : Carboxylic acid O-H stretches (~2500-3000 cm) and Cbz carbonyl bands (~1700 cm).
Q. What storage conditions are recommended to maintain the compound’s stability?
- Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C in amber vials to prevent hydrolysis of the Cbz group. Desiccants (e.g., silica gel) mitigate moisture-induced degradation. Stability studies on analogs suggest a shelf life of >6 months under these conditions .
Advanced Research Questions
Q. How should researchers address contradictions in spectroscopic data during synthesis (e.g., unexpected diastereomer signals)?
- Methodological Answer : Contradictions often arise from incomplete purification or racemization. Mitigation strategies include:
- Multi-Technique Validation : Cross-check NMR (e.g., NOESY for spatial proximity) with chiral HPLC .
- Reaction Optimization : Lower reaction temperatures (0–5°C) and shorter coupling times to minimize epimerization .
- By-Product Analysis : Use LC-MS to identify impurities (e.g., deprotected intermediates) and adjust protecting group strategies .
Q. What strategies minimize by-product formation during Cbz-group introduction?
- Methodological Answer :
- Controlled pH : Perform reactions in mildly basic conditions (pH 7.5–8.5) to avoid carboxylic acid activation side reactions.
- Catalyst Screening : Use DMAP as a nucleophilic catalyst to enhance coupling efficiency .
- Workup Protocols : Liquid-liquid extraction (e.g., ethyl acetate/water) removes unreacted reagents, while flash chromatography (silica gel, 10% MeOH/DCM) isolates the target compound .
Q. How does the compound’s stereochemistry influence its reactivity in peptide coupling reactions?
- Methodological Answer : The cis-configuration imposes steric constraints, altering nucleophilic attack pathways. For example:
- Diastereoselectivity : The 3-methyl group may hinder access to the carboxylic acid’s α-carbon, reducing coupling yields with bulky amines.
- Chiral Environment : Enantiopure derivatives show higher selectivity in enzyme-binding assays, as seen in analogs like (2S,3S)-2-phenylpyrrolidine-3-carboxylic acid .
- Reaction Monitoring : Use F NMR (if fluorine tags are present) or kinetic studies to track stereochemical effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
